![molecular formula C25H23N5O2S B2954463 N-(3-METHYLPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866809-07-6](/img/structure/B2954463.png)
N-(3-METHYLPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
N-(3-METHYLPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a quinazoline moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by its fusion with the quinazoline structure. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole or quinazoline rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHYLPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: can be compared with other triazoloquinazolines, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both triazole and quinazoline rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(3-Methylphenyl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a quinazoline core fused with a triazole ring and a sulfonamide group. The presence of the 3-methylphenyl and 2,4,6-trimethylbenzenesulfonyl moieties contributes to its biological profile.
- Molecular Formula : C19H22N4O2S
- Molecular Weight : 366.47 g/mol
Anticholinesterase Activity
Recent studies have identified that compounds similar to this compound exhibit significant anticholinesterase activity. For instance, a library of quinazoline-triazole hybrids was evaluated for their ability to inhibit acetylcholinesterase (AChE), with IC50 values ranging from 0.2 to 83.9 µM. Molecular docking studies indicated that these compounds could bind effectively to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the AChE enzyme .
Anticancer Properties
The compound has also been explored for its anticancer potential. Research indicates that triazoloquinazolines can act as DNA intercalators, which may disrupt cancer cell proliferation by interfering with DNA replication processes. Additionally, certain derivatives have demonstrated selective antagonism towards adenosine receptors, which are often implicated in tumor growth and metastasis .
Study 1: Inhibition of AChE
A study published in 2020 synthesized various quinazoline-triazole hybrids and assessed their AChE inhibition capabilities. Compounds with structural similarities to this compound showed promising results as potential treatments for Alzheimer's disease due to their ability to inhibit AChE without cytotoxic effects .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazoloquinazolines. These compounds were tested against various cancer cell lines and exhibited significant cytotoxicity. The mechanism was attributed to their ability to intercalate DNA and modulate signaling pathways associated with cell survival and apoptosis .
Summary of Biological Activities
Activity | Mechanism | IC50/Effect |
---|---|---|
Anticholinesterase | Inhibition of AChE | IC50 range: 0.2 - 83.9 µM |
Anticancer | DNA intercalation and receptor antagonism | Significant cytotoxicity |
Properties
IUPAC Name |
N-(3-methylphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-15-8-7-9-19(14-15)26-23-20-10-5-6-11-21(20)30-24(27-23)25(28-29-30)33(31,32)22-17(3)12-16(2)13-18(22)4/h5-14H,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRQRYRXKIFKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=C(C=C5C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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